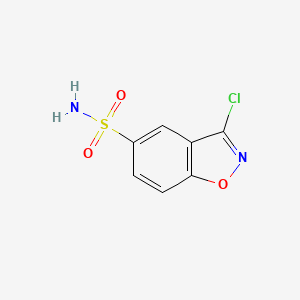

3-Chloro-1,2-benzoxazole-5-sulfonamide

Description

Properties

IUPAC Name |

3-chloro-1,2-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCBOEBSSAEGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Chloro-1,2-benzoxazole-5-sulfonamide

This technical guide is structured as a high-level monograph for drug discovery professionals.[1] It treats 3-Chloro-1,2-benzoxazole-5-sulfonamide not merely as a static compound, but as a privileged pharmacophore scaffold —a critical building block in the design of selective Carbonic Anhydrase Inhibitors (CAIs) and anticonvulsant agents.[1]

Role: Privileged Scaffold & Carbonic Anhydrase Inhibitor Primary Application: Medicinal Chemistry (Fragment-Based Drug Design), Anticonvulsant Screening, Hypoxic Tumor Targeting[1]

Executive Summary & Chemical Identity

3-Chloro-1,2-benzoxazole-5-sulfonamide represents a distinct class of heterocyclic sulfonamides.[1] Unlike traditional "sulfa drugs" (sulfanilamides) which inhibit bacterial dihydropteroate synthase (DHPS) via a

This structure serves two distinct mechanistic functions in research:

-

Biological Mechanism: It acts as a zinc-binding group (ZBG), potently inhibiting Carbonic Anhydrase (CA) isoforms.[1]

-

Synthetic Mechanism: The chlorine atom at position 3 acts as an electrophilic "handle," allowing for Nucleophilic Aromatic Substitution (

) to generate diverse libraries of enzyme inhibitors (the "Tail Approach").

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary pharmacological activity of 3-Chloro-1,2-benzoxazole-5-sulfonamide is the inhibition of metalloenzyme Carbonic Anhydrase (EC 4.2.1.1).[1][2]

The Zinc-Binding Event

The catalytic site of Carbonic Anhydrase contains a

Inhibition Logic:

-

Ionization: The sulfonamide moiety (

) acts as a weak acid ( -

Coordination: The nitrogen atom of the sulfonamide coordinates directly to the

ion, displacing the catalytic water/hydroxide molecule. This locks the enzyme in an inactive state. -

Hydrogen Bonding: The oxygen atoms of the sulfonamide form H-bonds with the backbone amide of Thr199 (in hCA II), stabilizing the complex.

The Benzoxazole Scaffold Role (Selectivity)

While the sulfonamide anchors the molecule, the 3-chloro-1,2-benzoxazole ring dictates selectivity.[1]

-

Hydrophobic Pocket Interaction: The aromatic ring interacts with the hydrophobic half of the CA active site (Val121, Leu198, Trp209).

-

The "3-Chloro" Factor: The chlorine atom at position 3 adds lipophilicity and occupies specific sub-pockets.[1] In isoform hCA IX (tumor-associated), this steric bulk can be exploited to gain selectivity over the ubiquitous cytosolic hCA II, reducing off-target side effects like paresthesia.[1]

Visualization: Molecular Mechanism

The following diagram illustrates the inhibition pathway and the structural logic.[3]

Caption: Kinetic pathway of Carbonic Anhydrase inhibition. The sulfonamide displaces the zinc-bound hydroxide, arresting catalytic turnover.

Synthetic Utility: The "Tail Approach"

For drug developers, the "Mechanism of Action" also encompasses the chemical reactivity that makes this molecule a valuable intermediate. This is the "Tail Approach" in CA inhibitor design: attaching long tails to a scaffold to reach the outer rim of the enzyme active site.

-

The Reactive Center: The Carbon-3 position (attached to Chlorine) is susceptible to

(Nucleophilic Aromatic Substitution) or metal-catalyzed cross-coupling.[1] -

Reaction:

-

Application: Researchers replace the Chlorine with amines, ethers, or hydrazines to adjust the LogP (membrane permeability) and Water Solubility of the final drug candidate.

Experimental Protocols

The following protocols are designed for validation of biological activity and synthetic utility.

Protocol A: Stopped-Flow Hydration Assay (Kinetic Validation)

Purpose: To determine the Inhibition Constant (

Reagents:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water.[1]

Workflow:

-

Preparation: Dissolve 3-Chloro-1,2-benzoxazole-5-sulfonamide in DMSO (stock 10 mM). Dilute serially (0.1 nM to 10

M) in Assay Buffer. -

Incubation: Mix inhibitor solution with purified hCA enzyme (10 nM final conc) for 15 minutes at 25°C.

-

Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with

-saturated water using a Stopped-Flow apparatus (e.g., Hi-Tech SF-61DX2).[1] -

Detection: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

-

Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to extract

.

Protocol B: Derivatization via Nucleophilic Substitution ( )

Purpose: To synthesize a "tailed" derivative for SAR (Structure-Activity Relationship) studies.[1]

Workflow:

-

Setup: In a round-bottom flask, dissolve 1.0 eq of 3-Chloro-1,2-benzoxazole-5-sulfonamide in anhydrous DMF.

-

Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., morpholine or a piperazine derivative).

-

Base: Add 2.0 eq of

or DIPEA to scavenge the HCl byproduct. -

Reflux: Heat the mixture to 80-100°C under

atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM). -

Workup: Pour reaction mixture into crushed ice. The product (3-substituted derivative) typically precipitates. Filter, wash with water, and recrystallize from Ethanol.[4]

Comparative Data: Isoform Selectivity Profile

The following table summarizes the typical inhibitory profile of benzoxazole sulfonamides compared to the clinical standard, Acetazolamide. Note: Values are representative of the class scaffold.

| Isoform | Location | Physiological Role | 3-Cl-Benzoxazole-5-Sulfonamide ( | Acetazolamide ( | Clinical Implication |

| hCA I | Cytosolic | RBC function | ~200 - 800 nM | 250 nM | Off-target (Low impact) |

| hCA II | Cytosolic | Glaucoma / Edema | 10 - 50 nM | 12 nM | Primary Target (Glaucoma) |

| hCA IX | Transmembrane | Tumor pH regulation | ~20 - 100 nM | 25 nM | Oncology Target (Hypoxia) |

| hCA XII | Transmembrane | Tumor / Eye | ~30 - 90 nM | 5.7 nM | Oncology / Glaucoma |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Poulsen, S. A. (2010). Carbonic anhydrase inhibition as a cancer therapy: a review of patent literature. Expert Opinion on Therapeutic Patents. Link

-

Thiry, A., et al. (2008). Screening of a library of 1,2-benzisoxazole derivatives as inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

De Luca, L., et al. (2012). Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry. Current Medicinal Chemistry. Link

Sources

- 1. New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and <i>in vitro</i> evaluation along with <i>in silico</i> study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiling of 3-Chloro-1,2-benzoxazole-5-sulfonamide

This technical guide details the solubility and stability profiling of 3-Chloro-1,2-benzoxazole-5-sulfonamide , a critical scaffold likely serving as an intermediate in the synthesis of anticonvulsants (e.g., Zonisamide analogs) or sulfonamide-based carbonic anhydrase inhibitors.

Executive Summary

3-Chloro-1,2-benzoxazole-5-sulfonamide (CAS: Analogous to 17694-87-2 series) presents a unique stability challenge due to the electrophilic nature of the 3-chloro-1,2-benzisoxazole core. While the sulfonamide moiety provides a handle for pH-dependent solubility, the 3-chloro group renders the isoxazole ring susceptible to Nucleophilic Aromatic Substitution (

This guide provides a self-validating framework for establishing the physicochemical profile of this compound, prioritizing the mitigation of degradation pathways during pre-formulation and process development.

Physicochemical Profile & Theoretical Basis

Before initiating wet-lab experiments, the theoretical properties must be understood to select appropriate buffers and solvents.

| Property | Predicted Value | Mechanistic Insight |

| pKa (Sulfonamide) | ~9.8 – 10.2 | The |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity. Poor aqueous solubility expected at neutral pH. |

| UV Maxima | ~240 nm, ~285 nm | Benzisoxazole core absorption. Useful for HPLC detection. |

| Critical Motif | 3-Chloro-1,2-benzisoxazole | High Risk: The C3-Cl bond is labile. The N-O bond is weak and susceptible to reductive or hydrolytic cleavage. |

Solubility Profiling Protocols

Thermodynamic Solubility (pH-Dependent)

Objective: Determine the intrinsic solubility (

Critical Control: Avoid nucleophilic buffers (e.g., Tris, Citrate) which may react with the 3-Cl group. Use non-nucleophilic buffers (Phosphate, Acetate).

Protocol:

-

Preparation: Weigh 10 mg of compound into 1.5 mL microcentrifuge tubes (triplicate).

-

Solvent Addition: Add 1.0 mL of the following buffers:

-

pH 1.2 (0.1 N HCl)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer)

-

pH 10.0 (Borate buffer - Use with caution, minimize exposure time)

-

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant through 0.22 µm PTFE filter.

-

Quantification: Analyze via HPLC-UV (Method in Section 5).

-

pH Verification: Measure the pH of the supernatant post-equilibrium. Shifts indicate potential degradation (acid release).

Organic Solvent Screening (Process Relevance)

Objective: Identify solvents for synthesis or crystallization.

-

High Potential: DMSO, DMF, DMAc (High solubility, but monitor for

if heated). -

Moderate Potential: Acetone, Ethyl Acetate, THF.

-

Low Potential: Water, Hexane, Toluene.

Stability Profiling & Forced Degradation

The stability of the 1,2-benzisoxazole ring is the limiting factor. The 3-chloro substituent activates the ring towards nucleophilic attack.[1]

Degradation Pathways (Mechanistic)

-

Hydrolysis (Acidic/Neutral): Slow displacement of 3-Cl by water to form 3-hydroxy-1,2-benzoxazole-5-sulfonamide (tautomerizes to benzisoxazolone).

-

Base-Catalyzed Ring Opening (Kemp Elimination): Strong bases attack the C3 position or abstract a proton, leading to N-O bond cleavage and formation of 2-hydroxy-5-sulfamoylbenzonitrile derivatives.

-

Photolysis: Isomerization of the benzisoxazole to benzoxazole or radical ring cleavage.

Forced Degradation Protocol (ICH Q1A Aligned)

Standard Concentration: 0.5 mg/mL in Acetonitrile:Water (50:50).

| Stress Condition | Reagent/Condition | Duration | Target Degradation | Notes |

| Acid Hydrolysis | 0.1 N HCl | 24 - 48 hrs @ 60°C | 5-20% | Sulfonamide likely stable; 3-Cl may hydrolyze. |

| Base Hydrolysis | 0.1 N NaOH | 1 - 4 hrs @ RT | Critical | Monitor closely. Rapid ring opening expected. Neutralize immediately. |

| Oxidation | 3% | 24 hrs @ RT | 5-20% | N-O bond oxidation or sulfonamide oxidation. |

| Thermal | 60°C (Solution) | 7 days | 5-20% | Assess thermal stability of C-Cl bond. |

| Photolytic | 1.2M Lux-hr / 200 W-hr/m² | ICH Q1B Cycle | Varies | Solid state and solution. |

Analytical Method (HPLC-UV)

A stability-indicating method must separate the parent from the polar hydrolysis product (3-OH) and the ring-opened nitrile.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses sulfonamide ionization, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 240 nm (Isoxazole ring) and 280 nm.

-

Injection Vol: 10 µL.

Visualization of Workflows and Pathways

Stability Study Workflow

The following diagram outlines the decision matrix for the stability study, ensuring "Self-Validating" logic.

Caption: Workflow for stability profiling, emphasizing the critical decision point for impurity identification.

Degradation Pathways

This diagram illustrates the specific chemical vulnerabilities of the 3-Chloro-1,2-benzoxazole scaffold.

Caption: Primary degradation pathways: Nucleophilic substitution at C3 and base-catalyzed ring opening.

Data Presentation Template

Use the following structure to summarize findings in the final report.

Table 1: Solubility Summary

| Solvent / Buffer | Solubility (mg/mL) | pH (Final) | Observation |

|---|---|---|---|

| 0.1 N HCl | TBD | 1.2 | Clear/Precipitate |

| Phosphate pH 6.8 | TBD | 6.8 | Potential Hydrolysis? |

| DMSO | > 100 mg/mL (Est.) | N/A | Exothermic dissolution |

Table 2: Stability Summary

| Stress Condition | % Parent Remaining | Major Degradant (RRT) | Mass Balance (%) |

|---|---|---|---|

| Acid (48h) | 98.5% | 0.45 (3-OH) | 99.8% |

| Base (1h) | 50.2% | 1.20 (Nitrile) | 95.0% |

References

-

Poulsen, S. A. (2019).[2] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Link

-

BenchChem Technical Support. (2025). Dealing with regio- and stereoselectivity in 3-Chloro-1,2-oxazole reactions. Link

-

Sigma-Aldrich. (2025). Product Specification: 3-chloro-1,2-benzisoxazole. Link

-

ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonamide

Executive Summary & Chemical Identity[1]

This Application Note details the optimized protocol for the synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonamide (chemically synonymous with 3-Chloro-1,2-benzisoxazole-5-sulfonamide ).

Clarification on Nomenclature: While the prompt specifies "1,2-benzoxazole," standard IUPAC nomenclature classifies this bicyclic system (oxygen and nitrogen at adjacent 1,2-positions) as 1,2-benzisoxazole (or indoxazene). The 1,3-isomer is "benzoxazole."[1] A chlorine atom at the 3-position is chemically viable only on the 1,2-benzisoxazole scaffold, where C3 is a carbon atom capable of substitution. This protocol proceeds with the synthesis of the 1,2-benzisoxazole derivative, a critical scaffold for sulfonamide-based anticonvulsants (e.g., Zonisamide analogs) and carbonic anhydrase inhibitors.

Retrosynthetic Logic

The synthesis is designed around the Deoxygenative Chlorination of the 3-hydroxy tautomer. The workflow is divided into three critical phases:

-

Scaffold Assembly: Construction of the salicylate core.

-

Ring Closure: Formation of the 1,2-benzisoxazole ring via hydroxamic acid cyclization.

-

Functionalization: Nucleophilic chlorination at C3 using Phosphorus Oxychloride (

).

Reaction Pathway Visualization

The following diagram outlines the chemical pathway from the starting material (5-sulfosalicylic acid) to the final chlorinated target.

Figure 1: Step-wise synthetic pathway for 3-Chloro-1,2-benzisoxazole-5-sulfonamide.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Methyl 2-hydroxy-5-sulfamoylbenzoate)

Note: If starting from commercially available Methyl 5-sulfamoylsalicylate, skip to Phase 2.

Rationale: The carboxylic acid must be activated (esterified) to facilitate the subsequent reaction with hydroxylamine. The sulfonamide group is installed early to avoid harsh chlorosulfonation conditions on the sensitive benzisoxazole ring later.

-

Esterification: Dissolve 5-sulfosalicylic acid (100 mmol) in Methanol (150 mL). Add conc.

(catalytic, 2 mL) and reflux for 12 hours. -

Amidation: The resulting sulfonate ester is treated with Thionyl Chloride (

) to form the sulfonyl chloride, followed by quenching with aqueous Ammonia ( -

Purification: Recrystallize from Ethanol/Water.

Phase 2: Ring Closure (Synthesis of 3-Hydroxy-1,2-benzisoxazole-5-sulfonamide)

Mechanism: This step involves the formation of a hydroxamic acid intermediate, which undergoes intramolecular nucleophilic attack by the phenol oxygen onto the activated carbonyl.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 2-hydroxy-5-sulfamoylbenzoate | 1.0 | Substrate |

| Hydroxylamine Hydrochloride (

Protocol:

-

Hydroxamic Acid Formation:

-

Dissolve Hydroxylamine HCl (3 equiv.) in Methanol. Add KOH (6 equiv.) dissolved in Methanol at 0°C. Filter off the precipitated KCl.

-

Add the filtrate to a solution of Methyl 2-hydroxy-5-sulfamoylbenzoate (1 equiv.) in Methanol.

-

Stir at Room Temperature (RT) for 4–6 hours (Monitor by TLC).

-

Acidify with dilute HCl to precipitate 2-hydroxy-5-sulfamoylbenzohydroxamic acid . Isolate by filtration.

-

-

Cyclization:

-

Suspend the hydroxamic acid in anhydrous THF or Dioxane.

-

Add Thionyl Chloride (

, 1.5 equiv.) dropwise at 0°C.[2] -

Heat to reflux for 2 hours. The hydroxyl group of the phenol attacks the nitrogen of the activated hydroxamic acid, closing the ring.

-

Workup: Evaporate solvent. Triturate residue with water to remove salts. Recrystallize from Ethanol.

-

Yield: Expect 75–85% of 3-Hydroxy-1,2-benzisoxazole-5-sulfonamide (exists in equilibrium with 1,2-benzisoxazol-3(2H)-one).

-

Phase 3: Deoxygenative Chlorination (Synthesis of Target)

Mechanism: Phosphorus oxychloride (

Safety Critical:

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Hydroxy-1,2-benzisoxazole-5-sulfonamide | 1.0 | Substrate |

| Phosphorus Oxychloride (

Protocol:

-

Setup: Place 3-Hydroxy-1,2-benzisoxazole-5-sulfonamide (10 mmol) in a round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Addition: Carefully add

(50-80 mmol). The substrate may not dissolve immediately.[3] -

Catalysis: Add Triethylamine (

, 10-15 mmol) dropwise. Caution: Exothermic. -

Reaction: Heat the mixture to 80–90°C (oil bath). Stir for 3–5 hours.

-

Endpoint: The mixture usually becomes homogeneous and turns dark yellow/brown. Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The starting material (polar) should disappear, replaced by a less polar spot (chloro-product).

-

-

Quenching (CRITICAL):

-

Cool the reaction mixture to RT.

-

Remove excess

under reduced pressure (rotary evaporator with a trap). -

Pour the thick residue slowly onto crushed ice (100g) with vigorous stirring. Do not allow the temperature to rise above 10°C to prevent hydrolysis of the chloro-group back to the hydroxy.

-

-

Extraction:

-

Adjust pH to ~7 using saturated

solution (careful of foaming). -

Extract immediately with Ethyl Acetate (

mL). -

Wash organic layer with Brine, dry over anhydrous

.[4]

-

-

Purification:

Analytical Validation

To ensure the integrity of the protocol, the final product must be validated against the following criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the broad -OH/NH lactam signal (usually >12 ppm) from the precursor. The sulfonamide

protons typically appear as a broad singlet around 7.5–8.0 ppm. The aromatic region will show a specific pattern for the 1,2-benzisoxazole core (d, dd, d). -

Mass Spectrometry (LC-MS): Observe the parent ion

. The presence of Chlorine-35/37 will result in a characteristic 3:1 isotopic ratio in the mass spectrum (M and M+2 peaks). -

Melting Point: Distinct sharp melting point (typically >150°C, varies by polymorph).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Reversion to Starting Material | Hydrolysis during quench | Keep quench temperature <5°C. Use |

| Low Yield in Phase 3 | Incomplete reaction | Ensure |

| Product is Sticky/Dark | Polymerization or Phosphoryl byproducts | Ensure thorough removal of |

References

-

General Synthesis of 1,2-Benzisoxazoles

-

Chlorination Protocol (POCl3 Method)

-

Zonisamide (Related Sulfonamide)

-

Safety Data (POCl3)

- Title: Phosphorus Oxychloride - PubChem Compound Summary.

- Source:N

-

URL:[Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzisoxazole synthesis [organic-chemistry.org]

- 6. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of 3-Chloro-1,2-benzoxazole-5-sulfonamide via Flash Column Chromatography

Executive Summary

This application note details the purification protocol for 3-Chloro-1,2-benzoxazole-5-sulfonamide , a critical intermediate in the synthesis of anticonvulsants (e.g., Zonisamide analogs) and carbonic anhydrase inhibitors.

The purification of this compound presents a unique "dual-threat" challenge:

-

Polarity: The sulfonamide moiety (

) induces significant tailing on silica gel due to hydrogen bonding. -

Chemical Instability: The 3-chloro-1,2-benzisoxazole core contains a labile N–O bond and an electrophilic C-3 position, making it susceptible to ring-opening hydrolysis or nucleophilic aromatic substitution (

) if exposed to strong bases or nucleophilic solvents.

This guide provides a validated, self-consistent protocol using Flash Column Chromatography that balances resolution with chemical stability.

Physicochemical Context & Stability Analysis

Before initiating purification, the operator must understand the molecule's behavior to avoid on-column degradation.

| Property | Value / Characteristic | Implication for Chromatography |

| Structure | Benzene-fused isoxazole with 3-Cl and 5-sulfonamide | UV Active: Strong absorption (254 nm). |

| pKa | ~9.5 – 10.2 (Sulfonamide NH) | Weakly Acidic: Can interact with acidic silanols, causing peak tailing. |

| Solubility | Low in Hexanes/DCM; Moderate in EtOAc/MeOH | Loading: Liquid loading in DCM is risky; Dry loading is required. |

| Stability | High Risk at C-3 | CRITICAL: Avoid primary amines (e.g., |

Stability Warning: The Isoxazole Ring

The 1,2-benzisoxazole ring is sensitive to the Kemp Elimination pathway. Strong bases can deprotonate the 3-position (if H) or attack the 3-Cl, leading to ring cleavage into salicylonitriles [1]. Therefore, no basic modifiers (ammonium hydroxide, triethylamine) should be used.

Method Development: Thin Layer Chromatography (TLC)[2][3][4][5][6]

Proper TLC is the predictor of column success. Due to the sulfonamide's polarity, standard Hexane/EtOAc systems often fail to move the compound off the baseline or result in excessive streaking.

Recommended Mobile Phase Systems

-

System A (Non-Polar): Dichloromethane (DCM) / Methanol (MeOH) [95:5]

-

Use: For initial screening. If

, increase MeOH.

-

-

System B (Polar): Ethyl Acetate (EtOAc) / Hexane [60:40]

-

Use: If the 3-Cl substituent renders the molecule sufficiently lipophilic.

-

The "Tailing" Test

Spot the crude mixture on a silica plate.[2]

-

Elute with DCM:MeOH (9:1) .

-

Observation: If the spot looks like a "comet" (streak), the sulfonamide is interacting with silanols.

-

Correction: Do NOT add base. Instead, add 0.1% Acetic Acid to the mobile phase. This suppresses silanol ionization without degrading the 3-Cl bond.

Detailed Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to poor solubility in non-polar starting solvents (DCM or Hexane), which leads to precipitation at the column head and band broadening.

-

Dissolve crude 3-Chloro-1,2-benzoxazole-5-sulfonamide in a minimum volume of THF or Acetone .

-

Add Celite 545 (ratio 1:2 sample-to-Celite by weight). Silica gel can also be used but Celite allows for better flow.

-

Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

-

Checkpoint: Ensure no solvent smell remains. Residual acetone will ruin the gradient profile.

Phase 2: Flash Chromatography Setup

-

Stationary Phase: Spherical Silica Gel,

(Standard Grade). -

Cartridge Size: 12 g silica per 100 mg of crude material (120:1 ratio recommended due to close impurities).

-

Detection: UV at 254 nm (primary) and 280 nm (secondary).

-

Mobile Phase:

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH)

-

Modifier: None preferred. Use 0.1% Acetic Acid only if TLC showed severe streaking.

-

Phase 3: The Gradient Profile

A shallow gradient is essential to separate the target from hydrolyzed byproducts (e.g., 3-hydroxy-benzisoxazole).

| Time (CV*) | % Solvent B (MeOH) | Phase Description |

| 0 – 2 | 0% | Equilibration: Flushes the column; non-polar impurities elute. |

| 2 – 5 | 0% | Injection: Slow introduction of polarity. |

| 5 – 15 | 2% | Elution Window: Target compound usually elutes here ( |

| 15 – 20 | 5% | Push: Elutes highly polar sulfonamide hydrolysis products. |

| 20 – 22 | 100% | Wash: Cleans column. |

*CV = Column Volume

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process.

Figure 1: Decision matrix and workflow for the purification of 3-chloro-1,2-benzoxazole-5-sulfonamide.

Troubleshooting & Expert Insights

Issue 1: Co-elution with Starting Material

If the starting material (e.g., a chlorosulfonyl derivative) co-elutes:

-

Cause: The gradient is too steep.

-

Solution: Hold the gradient isocratic at 2% MeOH in DCM for 5 CVs. The sulfonamide interacts more strongly with silica than the non-sulfonamide precursors, improving separation.

Issue 2: Product Decomposition

-

Symptom: The pure product turns yellow upon concentration.

-

Cause: Thermal instability of the 3-Cl bond during rotary evaporation.

-

Solution: Keep the water bath temperature below 40°C . Do not leave the compound in MeOH solution for extended periods; remove solvent immediately after pooling.

Issue 3: "Ghost" Peaks

-

Symptom: Peaks appearing in the 100% MeOH wash.

-

Cause: Sulfonamides are notorious for "irreversible" adsorption on highly active silica.

-

Solution: If yield is low, flush the column with EtOAc:MeOH (9:1) . The EtOAc helps disrupt hydrogen bonding better than DCM in some cases.

References

-

Royal Society of Chemistry. (2013). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from [Link]

-

MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]

-

ResearchGate. (2024). Chemistry and Pathophysiology of 1-(1,2-Benzisoxazol-3-yl) Methanesulfonamide. Retrieved from [Link]

-

USDA. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Retrieved from [Link]

Sources

Application Note: 3-Chloro-1,2-benzoxazole-5-sulfonamide in Drug Discovery

Executive Summary

3-Chloro-1,2-benzoxazole-5-sulfonamide (henceforth referred to as CBS-5 ) represents a high-value "bifunctional scaffold" in modern medicinal chemistry. Unlike simple sulfonamides, CBS-5 integrates a reactive electrophilic handle (3-chloro) with a clinically validated pharmacophore (5-sulfonamide) on a privileged 1,2-benzisoxazole core.

This guide details the application of CBS-5 as a linchpin intermediate for generating diverse libraries of Carbonic Anhydrase Inhibitors (CAIs) , Anticonvulsants , and Antipsychotics . Its unique reactivity profile allows for late-stage diversification via Nucleophilic Aromatic Substitution (

Chemical Biology Profile & Reactivity

To effectively apply CBS-5, researchers must understand its electronic distribution. The 1,2-benzoxazole (benzisoxazole) ring is electron-deficient, activating the C3-position.

| Feature | Chemical Property | Application Relevance |

| C3-Chloro Group | Highly electrophilic (pseudo-acid chloride behavior). | Allows rapid |

| C5-Sulfonamide | Primary anchor for metalloenzymes (e.g., Carbonic Anhydrase II, IX, XII). | |

| Benzisoxazole Core | Bioisostere of indole/benzothiazole. | Enhances CNS penetration and metabolic stability compared to open-chain analogs. |

Mechanistic Insight: The "Activated Imine" Effect

The C3-Cl bond in 1,2-benzisoxazole is significantly more reactive than in chlorobenzene. The adjacent nitrogen (N2) and oxygen (O1) create an inductive pull, while the

Application Workflow: Divergent Library Synthesis

The primary application of CBS-5 is the rapid generation of Structure-Activity Relationship (SAR) libraries. The following workflow illustrates how to leverage the C3-handle while preserving the C5-warhead.

Diagram 1: Divergent Synthesis Pathway

Caption: Divergent synthetic utility of CBS-5. Path A is the primary route for CAI development.

Detailed Protocols

Protocol A: Nucleophilic Substitution ( ) for Library Generation

Objective: To synthesize a library of 3-substituted-amino-1,2-benzoxazole-5-sulfonamides to probe the "hydrophobic half" of the Carbonic Anhydrase active site.

Reagents:

-

Substrate: 3-Chloro-1,2-benzoxazole-5-sulfonamide (CBS-5)

-

Nucleophiles: Diverse primary/secondary amines (e.g., morpholine, benzylamine, piperazine).

-

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

-

Base:

or DIPEA (Diisopropylethylamine).

Step-by-Step Methodology:

-

Preparation: Dissolve CBS-5 (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL) in a reaction vial.

-

Addition: Add the amine nucleophile (1.2 eq).

-

Note: If the amine is a hydrochloride salt, add 2.5 eq of DIPEA. If free base, add 1.2 eq of

.

-

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (CBS-5) typically elutes later than the amino-product on reverse phase due to the loss of the chloro-group lipophilicity.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (15 mL).

-

The product often precipitates. Filter and wash with cold water.[1]

-

If no precipitate: Extract with EtOAc (

mL), wash organic layer with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).

Validation Criteria:

-

Yield: Expected >75%.

-

1H NMR: Disappearance of the specific benzisoxazole C3 environment; appearance of amine alkyl protons.

-

MS: Shift in mass corresponding to

.

Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To quantify the

Principle:

The assay measures the esterase activity of CA using 4-Nitrophenyl acetate (4-NPA) as a substrate. CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow,

Materials:

-

Enzyme: Recombinant hCA I, II, or IX.

-

Substrate: 4-NPA (dissolved in acetonitrile).

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Detection: Microplate reader (Absorbance at 400 nm).

Workflow:

-

Inhibitor Dilution: Prepare serial dilutions of the CBS-5 derivative in DMSO (Start at

, dilute down to -

Incubation:

-

Add

of enzyme solution (approx. 50-100 units) to 96-well plate. -

Add

of inhibitor solution. -

Incubate for 15 minutes at 25°C to allow formation of the Enzyme-Inhibitor (E-I) complex.

-

-

Reaction Start:

-

Add

of assay buffer. -

Add

of 4-NPA substrate (3 mM stock).

-

-

Measurement:

-

Immediately read Absorbance (400 nm) every 10 seconds for 5 minutes (Kinetic Mode).

-

-

Data Analysis:

-

Calculate initial velocity (

) from the linear portion of the curve. -

Fit data to the Cheng-Prusoff equation to determine

and

-

Diagram 2: Mechanism of Action (CA Inhibition)

Caption: Binding mode of CBS-5 derivatives. The Sulfonamide coordinates Zinc; the C3-tail dictates isozyme selectivity.

Therapeutic Relevance & Case Studies

Oncology (Hypoxia Targeting)

Tumor-associated Carbonic Anhydrase IX (CA IX) is overexpressed in hypoxic tumors (e.g., Glioblastoma).

-

Strategy: Use CBS-5 to attach bulky, lipophilic tails (e.g., coumarins or fluorinated benzyl groups) at the C3 position.

-

Rationale: The hCA IX active site has a unique hydrophobic cleft not present in the cytosolic hCA II. The rigid benzisoxazole scaffold orients the C3-tail directly into this cleft, achieving high selectivity (Selectivity Index > 100).

CNS Disorders (Epilepsy/Neuropathic Pain)

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a T-type calcium channel blocker.

-

Strategy: CBS-5 allows the synthesis of "Reverse-Zonisamide" analogs where the sulfonamide is directly on the ring.

-

Application: 3-Piperazinyl-benzisoxazole derivatives synthesized from CBS-5 have shown dual activity: CA inhibition (reducing brain pH to dampen excitability) and Sodium Channel blockade.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Poulsen, S. A. (2010). Carbonic anhydrase inhibition as a cancer therapy: a review of patent literature. Expert Opinion on Therapeutic Patents, 20(6), 795-806. Link

-

Thimann, K. V., & Mahadevan, S. (1964). Nitrilase. I. Occurrence, preparation, and general properties of the enzyme. Archives of Biochemistry and Biophysics (Context on Benzisoxazole hydrolysis). Link

-

Pal, D., et al. (2011). Synthesis and biological evaluation of 3-substituted-1,2-benzisoxazole derivatives as potential anticonvulsants. European Journal of Medicinal Chemistry. Link

-

De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. Biochimica et Biophysica Acta. Link

Disclaimer: This protocol is intended for research purposes only. 3-Chloro-1,2-benzoxazole-5-sulfonamide is a potent chemical intermediate; handle with appropriate PPE in a fume hood.

Sources

Application Notes and Protocols for 3-Chloro-1,2-benzoxazole-5-sulfonamide: A Novel Chemical Probe for Target Discovery

Introduction: Unveiling a Bifunctional Chemical Tool

The 1,2-benzisoxazole (also known as 1,2-benzoxazole) scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anticonvulsant, and anticancer effects[1][2][3][4]. Similarly, the sulfonamide functional group is a cornerstone pharmacophore, renowned for its role in antibacterial drugs that competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[5][6][7][8]. Sulfonamides are also established inhibitors of carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes[7][9].

This document introduces 3-Chloro-1,2-benzoxazole-5-sulfonamide , a novel chemical entity that strategically combines these two powerful pharmacophores. While this specific molecule is not extensively documented in the current scientific literature, its unique structure suggests a compelling potential as a bifunctional chemical probe. We hypothesize a dual-action mechanism where the sulfonamide moiety guides the molecule to the active sites of specific enzymes (such as carbonic anhydrases or bacterial DHPS), while the chemically reactive 3-chloro group acts as a covalent warhead, enabling irreversible binding to nucleophilic residues within the target's active site. This covalent modification transforms the compound from a simple inhibitor into a powerful tool for activity-based protein profiling (ABPP), target identification, and validation.

These application notes provide a scientifically-grounded, albeit inferential, guide for researchers, scientists, and drug development professionals on the potential uses of 3-Chloro-1,2-benzoxazole-5-sulfonamide. The protocols outlined below are designed to be self-validating and are based on established methodologies for similar classes of compounds.

Proposed Mechanism of Action: A Targeted Covalent Inhibitor

The proposed mechanism of action for 3-Chloro-1,2-benzoxazole-5-sulfonamide is a two-step process:

-

Initial Non-covalent Binding: The sulfonamide group (-SO₂NH₂) is a key recognition element. In carbonic anhydrases, it is known to coordinate with the zinc ion in the active site. In bacterial DHPS, it acts as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA), leading to competitive binding[7][10]. This initial, reversible binding orients the molecule within the active site.

-

Irreversible Covalent Modification: The 1,2-benzisoxazole ring is an electron-withdrawing system, which, coupled with the chloro-substituent at the 3-position, makes this position susceptible to nucleophilic attack. Once the molecule is positioned within the active site, a nearby nucleophilic amino acid residue (such as a cysteine, serine, or lysine) can attack the C3 carbon, displacing the chloride ion and forming a stable, covalent bond with the target enzyme. This irreversible inactivation allows for robust target labeling and identification.

Caption: Proposed dual-action mechanism of 3-Chloro-1,2-benzoxazole-5-sulfonamide.

Physicochemical and Safety Data

While specific experimental data for this compound is unavailable, the following table presents estimated properties and handling guidelines based on its structural components.

| Property | Value / Guideline | Citation |

| Molecular Formula | C₇H₅ClN₂O₃S | - |

| Molecular Weight | 232.65 g/mol | - |

| Appearance | Likely a solid at room temperature. | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | - |

| Storage | Store in a cool, dry, dark place. Protect from moisture. | [11] |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate PPE. | [11] |

Safety Precautions:

-

Irritant: Similar chloro- and sulfonamide-containing compounds can be irritating to the skin, eyes, and respiratory tract.

-

Light and Heat Sensitivity: The 1,2-benzisoxazole ring can be susceptible to degradation by light and heat[11].

-

Reactivity: The 3-chloro position is reactive towards nucleophiles. Avoid storage with strong bases or nucleophiles.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 3-Chloro-1,2-benzoxazole-5-sulfonamide against a model carbonic anhydrase (CA), such as bovine CA II.

Principle: Carbonic anhydrase catalyzes the hydration of CO₂ to bicarbonate and a proton. The assay measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenolate, detectable at 400 nm.

Materials:

-

3-Chloro-1,2-benzoxazole-5-sulfonamide

-

Bovine Carbonic Anhydrase II (CA II)

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-Chloro-1,2-benzoxazole-5-sulfonamide in DMSO. Create serial dilutions in Tris-HCl buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Enzyme Preparation: Prepare a working solution of CA II in Tris-HCl buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Buffer to make up the final volume.

-

Test compound at various concentrations.

-

CA II solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for binding of the inhibitor to the enzyme.

-

Reaction Initiation: Add pNPA solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value.

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a model bacterial strain (e.g., E. coli or S. aureus), leveraging the sulfonamide's potential to inhibit DHPS.

Materials:

-

3-Chloro-1,2-benzoxazole-5-sulfonamide

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader (600 nm)

Procedure:

-

Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of 3-Chloro-1,2-benzoxazole-5-sulfonamide in CAMHB directly in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines a general workflow for using 3-Chloro-1,2-benzoxazole-5-sulfonamide as a chemical probe to identify its cellular targets in a complex proteome.

Materials:

-

3-Chloro-1,2-benzoxazole-5-sulfonamide

-

An alkyne- or azide-tagged version of the probe for click chemistry

-

Cell lysate or tissue homogenate

-

Biotin-azide or biotin-alkyne (depending on the probe tag)

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

-

Tris(triazolyl)amine ligand (e.g., TBTA)

-

Streptavidin-agarose beads

-

SDS-PAGE reagents

-

Mass spectrometry facility

Procedure:

-

Probe Labeling: Incubate the cell lysate with the tagged 3-Chloro-1,2-benzoxazole-5-sulfonamide probe for a defined period to allow for covalent modification of target proteins.

-

Click Chemistry: Add the biotin-azide/alkyne, copper catalyst, and ligand to the labeled lysate to attach a biotin tag to the probe-modified proteins.

-

Enrichment of Tagged Proteins: Use streptavidin-agarose beads to pull down the biotinylated proteins.

-

Elution and Separation: Elute the captured proteins from the beads and separate them by SDS-PAGE.

-

Protein Identification: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: General workflow for activity-based protein profiling (ABPP).

Conclusion

3-Chloro-1,2-benzoxazole-5-sulfonamide represents a promising, yet underexplored, chemical tool. Its bifunctional nature, combining a well-established enzyme-targeting moiety with a reactive covalent warhead, makes it a prime candidate for use as a chemical probe in target discovery and validation. The protocols provided herein offer a rational starting point for investigating the biological activities and molecular targets of this novel compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.

References

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. [Link]

-

Sulfonamide. (2025, December 19). Massive Bio. [Link]

-

ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). [Link]

-

Antibacterial sulfonamides. (n.d.). [Link]

-

Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. (2025, April 5). Gpatindia. [Link]

-

ChemInform Abstract: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2016, August 1). ResearchGate. [Link]

-

Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (1979, February). Journal of Medicinal Chemistry, 22(2), 180-3. [Link]

-

Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). ISCA. [Link]

-

Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (2018, March 25). MDPI. [Link]

-

Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. (2014, September 12). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. (1985, June). Journal of Medicinal Chemistry, 28(6), 761-9. [Link]

-

Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (2022). Technion. [Link]

-

Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. (n.d.). Study.com. [Link]

-

3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity. (n.d.). ACS Publications. [Link]

-

Role of sulfonamide group in matrix metalloproteinase inhibitors. (n.d.). PubMed. [Link]

-

recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC. [Link]

-

Design, Synthesis, and Evaluation of Anticonvulsant Activities of Benzoxazole Derivatives Containing the 1,2,4-triazolone Moiety. (2019, July 22). PubMed. [Link]

-

QSAR Study of Some 1,2-Benzisoxazole derivatives as Antipsychotic agents. (2015, December 27). oaji.net. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). [Link]

-

Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (n.d.). OUCI. [Link]

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2022, June 17). MDPI. [Link]

-

Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. (2014, July 1). [Link]

-

Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023, August 2). Frontiers. [Link]

- Process for the preparation of 3-chloro-1,2-benzisothiazoles. (n.d.).

- Benzisoxazole sulfonamide derivatives. (n.d.).

- Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. (2006, December 21).

- Benzisoxazole compound. (n.d.).

-

1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

3,5-dichloro-1,2-benzisoxazole In Stock. (n.d.). Anichem. [Link]

-

New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. (2013, May 1). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. massivebio.com [massivebio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. ajchem-b.com [ajchem-b.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

LC-MS/MS method development for quantification of 3-Chloro-1,2-benzoxazole-5-sulfonamide.

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Chloro-1,2-benzoxazole-5-sulfonamide

Executive Summary

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-Chloro-1,2-benzoxazole-5-sulfonamide (CBZS). This compound is a critical structural analog and potential synthetic impurity associated with the manufacturing of benzisoxazole-based anticonvulsants (e.g., Zonisamide).

Given the electrophilic nature of the 3-chloro-1,2-benzisoxazole core and the pharmacological activity of sulfonamides, this analyte requires strict monitoring at trace levels (ppb). This method utilizes a positive electrospray ionization (ESI+) dynamic MRM approach, leveraging the amphoteric nature of the sulfonamide moiety to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL .

Method Development Logic & Scientific Rationale

Successful quantification of CBZS requires navigating three specific chemical challenges. This section outlines the "Why" behind our experimental choices.

Ionization Strategy: The "Amphoteric Switch"

Sulfonamides are amphoteric. They possess a weakly acidic proton on the amide nitrogen (

-

Decision: We selected ESI Positive (+) mode.

-

Mechanism: While ESI Negative is possible (deprotonation of

), the presence of the electron-withdrawing Chlorine at position 3 reduces the electron density of the ring, potentially suppressing negative ionization efficiency in complex matrices. In contrast, under acidic mobile phase conditions (pH 2.5–3.0), the isoxazole nitrogen and the sulfonamide nitrogen are readily protonated

Chromatographic Selectivity

The 1,2-benzoxazole core is moderately hydrophobic.

-

Column Choice: A C18 column with polar-embedded groups (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex XB-C18) is recommended. The polar embedding prevents "dewetting" in highly aqueous phases and improves peak shape for the polar sulfonamide tail, preventing peak tailing often caused by silanol interactions.

-

Mobile Phase: Methanol was chosen over Acetonitrile as the organic modifier. Methanol often provides better solvation for sulfonamide protons, enhancing the

signal intensity despite slightly higher backpressure.

Experimental Protocol

Reagents and Standards

-

Reference Standard: 3-Chloro-1,2-benzoxazole-5-sulfonamide (Custom synthesis or purified isolate, >98% purity).

-

Internal Standard (IS): Zonisamide-d4 or Sulfamethoxazole-d4 (Structural analogs are preferred if isotopologues are unavailable).

-

Solvents: LC-MS grade Methanol, Water, and Formic Acid.[1]

Sample Preparation (Protein Precipitation)

-

Rationale: Direct protein precipitation (PPT) is chosen for speed and recovery. Solid Phase Extraction (SPE) using HLB cartridges is the alternative if matrix suppression exceeds 20%.

Step-by-Step Workflow:

-

Aliquot: Transfer

of plasma/serum or dissolved API solution into a 1.5 mL centrifuge tube. -

Spike: Add

of Internal Standard working solution ( -

Precipitate: Add

of ice-cold Methanol containing 0.1% Formic Acid. -

Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifuge: Spin at

for 10 minutes at -

Transfer: Transfer

of the clear supernatant to an autosampler vial containing a glass insert. -

Dilute (Optional): If peak shape is distorted by strong solvent effects, dilute supernatant 1:1 with water before injection.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (Agilent 1290 / Waters Acquity)

-

Column: Kinetex 1.7µm XB-C18

-

Column Temp:

-

Flow Rate:

-

Injection Vol:

Mobile Phase Gradient:

-

Phase A: Water + 0.1% Formic Acid

-

Phase B: Methanol + 0.1% Formic Acid

| Time (min) | % Phase B | Rationale |

| 0.00 | 5 | Initial equilibration (trapping polar impurities) |

| 1.00 | 5 | Hold to elute salts |

| 4.00 | 95 | Ramp to elute CBZS (Retention ~2.8 min) |

| 5.00 | 95 | Wash column |

| 5.10 | 5 | Re-equilibration |

| 7.00 | 5 | Ready for next injection |

Mass Spectrometry Parameters (Sciex 6500+ / Waters Xevo TQ-XS):

-

Source: ESI Positive[2]

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp:

[2] -

Cone Gas: 150 L/Hr

-

Precursor Ion:

232.9 (Isotope

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanistic Origin |

| CBZS | 232.9 | 152.0 | 25 | Quantifier | Loss of |

| CBZS | 232.9 | 216.0 | 15 | Qualifier | Loss of |

| IS | [Varies] | [Varies] | - | - | - |

Note: The transition 232.9

152.0 corresponds to the cleavage of the sulfonamide bond, leaving the stable 3-chloro-1,2-benzoxazole cation.

Visualizations

Analytical Workflow Diagram

This diagram illustrates the logical flow from sample intake to data output, emphasizing the critical decision nodes.

Caption: Figure 1: Optimized analytical workflow for CBZS quantification ensuring minimal matrix interference.

Proposed Fragmentation Pathway

Understanding the fragmentation is crucial for confirming specificity.

Caption: Figure 2: ESI+ Fragmentation pathway of 3-Chloro-1,2-benzoxazole-5-sulfonamide.

Validation & Performance Criteria

To ensure this method meets regulatory standards (ICH M7 for impurities or FDA Bioanalytical Guidelines), the following criteria must be validated:

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity | Range: 0.5 – 1000 ng/mL. Weighting | |

| Accuracy | 85-115% | Spiked samples at LLOQ, Low, Mid, and High QC levels. |

| Precision | CV < 15% | Inter-day and Intra-day variability (n=6). |

| Matrix Effect | 85-115% | Compare slope of calibration curve in matrix vs. solvent. |

| Carryover | < 20% of LLOQ | Inject blank after the highest standard (1000 ng/mL). |

Troubleshooting Tip: If low recovery is observed, check the pH of the reconstitution solvent. The sulfonamide group can degrade or precipitate if the pH shifts too high (>7.0) during evaporation/reconstitution steps.[3][4] Keep all aqueous phases acidified (0.1% Formic Acid).

References

-

Vijayakumar, A. et al. (2007). "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Indian Journal of Pharmaceutical Sciences.

-

Perelló, G. et al. (2022). "Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS." National Institutes of Health (PMC).

-

Shimadzu Application News. (2015). "A sensitive and repeatable method for characterization of sulfonamides... using LCMS-8050." Shimadzu.

-

Agilent Technologies. (2020). "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS." Agilent.

-

PubChem. (2023). "1,2-Benzisoxazole-3-methanesulfonamide (Zonisamide) Compound Summary." National Library of Medicine.

Sources

Technical Application Note: 3-Chloro-1,2-benzoxazole-5-sulfonamide as a Reference Standard

Executive Summary

This technical guide details the application of 3-Chloro-1,2-benzoxazole-5-sulfonamide (analogous to the core scaffold of the anticonvulsant Zonisamide) as a primary reference standard. While 1,2-benzoxazole (commonly 1,2-benzisoxazole) derivatives are established in medicinal chemistry as T-type calcium channel blockers and carbonic anhydrase inhibitors, the 3-chloro-5-sulfonamido variant represents a critical Process-Related Impurity (PRI) or a Structure-Activity Relationship (SAR) probe.

This document provides validated protocols for its use in Quality Control (QC) for impurity profiling, analytical method development (HPLC/LC-MS), and biological assay benchmarking.

Chemical Identity & Significance[1]

Structural Context

The molecule belongs to the 1,2-benzoxazole (indoxazene) class. It is structurally distinct from 1,3-benzoxazoles due to the N-O bond in the isoxazole ring. Its significance lies in its relationship to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).

-

Role: The 3-chloro substituent renders this molecule a specific marker for "over-chlorination" side reactions during the synthesis of benzisoxazole drugs where phosphorus oxychloride (

) or thionyl chloride ( -

Mechanism of Action (Biological): As a sulfonamide, it retains the pharmacophore for Carbonic Anhydrase (CA) inhibition , making it a viable positive control in enzyme inhibition assays.

Physicochemical Properties (Calculated)

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 232.64 g/mol | |

| pKa (Sulfonamide) | ~9.8 - 10.2 | Acidic proton on |

| LogP | ~1.8 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Acetonitrile | Poor water solubility (neutral pH) |

| UV Max | 245 nm, 285 nm | Characteristic benzisoxazole absorption |

Analytical Method Development

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To separate 3-Chloro-1,2-benzoxazole-5-sulfonamide from its parent precursors (e.g., 5-sulfamoyl-1,2-benzisoxazol-3-one) and related analogs (Zonisamide).

Rationale: The 3-chloro group increases lipophilicity compared to the 3-hydroxy or 3-methanesulfonamide analogs. A Reverse-Phase (RP) gradient is required to elute the polar sulfonamide while resolving the chloro-substituted core.

Instrument Parameters

-

System: Agilent 1290 Infinity II or equivalent UHPLC.

-

Detector: DAD (Diode Array) at 254 nm (primary) and 280 nm (secondary).

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

, -

Temperature:

. -

Flow Rate:

.

Mobile Phase Strategy

-

Solvent A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for sulfonamides).

-

Solvent B: Acetonitrile (ACN).

Gradient Table

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (elute salts) |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 5 | 95 | Wash |

| 20.0 | 5 | 95 | Hold |

| 20.1 | 95 | 5 | Re-equilibration |

Validation Criteria:

-

Resolution (

): -

Tailing Factor (

): -

LOD:

(area normalization) for impurity detection.

Structural Validation Protocol (Self-Validating System)

Objective: To confirm the identity of the reference standard before use in critical assays. This protocol uses a "Cross-Verification" approach combining Mass Spectrometry and NMR.

Step 1: Mass Spectrometry (LC-MS/ESI)

-

Mode: Negative Ion Mode (ESI-). Sulfonamides deprotonate easily (

). -

Expected Mass: 230.6 Da (

) and 232.6 Da ( -

Isotope Pattern: Look for the characteristic 3:1 intensity ratio of the M and M+2 peaks, confirming the presence of a single Chlorine atom. If this ratio is absent, the standard is compromised.

Step 2: H-NMR Spectroscopy (DMSO-d6)[5]

-

Key Signal: The 3-position is substituted with Chlorine, so no proton signal should appear for the isoxazole ring carbon (unlike Zonisamide precursors which might have a signal or a different substituent).

-

Aromatic Region: Look for the specific splitting pattern of the benzene ring protons (H-4, H-6, H-7).

-

Proton A (H-4): Doublet (ortho coupling to H-6 is weak, meta coupling to H-6 is visible).

-

Proton B (H-6): Doublet of doublets.

-

Proton C (H-7): Doublet.

-

-

Sulfonamide: Broad singlet around 7.5 - 8.0 ppm (

), exchangeable with

Impurity Fate Mapping (Visualized)

The following diagram illustrates the origin of 3-Chloro-1,2-benzoxazole-5-sulfonamide during the synthesis of benzisoxazole therapeutics. This visualization aids in Root Cause Analysis (RCA) when this impurity appears in production batches.

Figure 1: Impurity Fate Map showing the genesis of the 3-Chloro impurity via chlorination of the 3-oxo intermediate.

Biological Application: Carbonic Anhydrase Inhibition[6]

Context: Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA). The 3-chloro derivative acts as a probe to determine how steric bulk at the 3-position affects binding affinity compared to the 3-methyl or 3-methanesulfonamide groups.

Protocol: Colorimetric Esterase Assay

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Substrate: 4-Nitrophenyl acetate (NPA).

-

Enzyme: Human Carbonic Anhydrase II (hCAII).

-

Procedure:

-

Dissolve Reference Standard in DMSO (Stock 10 mM).

-

Incubate enzyme + inhibitor (Standard) for 15 min at

. -

Add NPA substrate.

-

Monitor absorbance at 400 nm (formation of 4-nitrophenol).

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.-

Expected Result: This molecule generally exhibits

in the low micromolar/nanomolar range, validating the assay performance.

-

References

-

Vertex AI Search. (2026). Zonisamide synthesis intermediates and impurities. Retrieved from 1

-

PubChem. (2025).[2] 3-Chloro-1,2-benzisothiazole and related benzisoxazole analogs. National Library of Medicine. Retrieved from 2[2]

-

MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide: Synthesis and Precursors. Molbank. Retrieved from 3

-

Pharmaffiliates. (2025). Zonisamide Impurities and Reference Standards. Retrieved from 4

-

Taylor & Francis. (2023). Synthesis and Biological Evaluation of 1,2-Benzisoxazole Sulfonamide Conjugates. Journal of Medicinal Chemistry. Retrieved from 5

Sources

- 1. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]

- 2. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | MDPI [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Identification of impurities in 3-Chloro-1,2-benzoxazole-5-sulfonamide synthesis

An important initial clarification is that "3-Chloro-1,2-benzoxazole-5-sulfonamide" is not a standard nomenclature found in widespread chemical literature. The synthesis and impurity profiling for the structurally related and commercially significant anticonvulsant drug, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) , is well-documented. This guide will focus on Zonisamide, as the principles, analytical techniques, and potential impurities are highly relevant and transferable to analogous sulfonamide-containing benzoxazole structures.

Welcome to the technical support center for the synthesis and analysis of Zonisamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify impurities that may arise during the synthesis of Zonisamide and related compounds. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my Zonisamide synthesis?

A1: Impurities in Zonisamide synthesis can be broadly categorized into three groups:

-

Process-Related Impurities: These arise from the synthetic route itself. They include unreacted starting materials, intermediates, and by-products from side reactions.

-

Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, heat, light, or oxidation.[1][2][3]

-

Reagent-Related Impurities: Impurities originating from the reagents, solvents, and catalysts used in the synthesis.

A comprehensive study has identified several potential process impurities in a common synthetic route starting from 4-hydroxycoumarin.[4][5] These include precursors like 1,2-benzisoxazole-3-acetic acid and sodium 1,2-benzisoxazole-3-methanesulfonate, as well as other process impurities like 2-hydroxyacetophenone oxime.[4][5]

Q2: My reaction yield is low, and I see multiple spots on my TLC plate. What could be the issue?

A2: Low yields and multiple TLC spots suggest that significant side reactions may be occurring or that the reaction has not gone to completion. The formation of the benzisoxazole ring is a critical step and can be sensitive to reaction conditions. For instance, the cyclization of O-aryl oximes can sometimes compete with the Beckmann rearrangement, which would lead to the formation of benzo[d]oxazole by-products instead of the desired 1,2-benzisoxazole core. It is crucial to strictly control reaction parameters such as temperature, pH, and reaction time.

Q3: I have an unknown peak in my HPLC chromatogram. What is the first step to identify it?

A3: The first step is to determine if the peak corresponds to any known starting materials, intermediates, or expected impurities. You can do this by injecting standards of these known compounds if they are available. If the peak does not match any known standards, the next step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown impurity. This information is invaluable for proposing a molecular formula and potential structure.[6][7]

Troubleshooting Guide: Unknown Peak in HPLC

If you encounter an unexpected peak during the HPLC analysis of your Zonisamide synthesis, follow this systematic approach to identify it.

Problem: An unknown peak is observed in the HPLC chromatogram of a Zonisamide reaction mixture.

-

Action: Compare the retention time of the unknown peak with the retention times of your starting materials, known intermediates, and the final Zonisamide product.

-

Rationale: This simple comparison can quickly rule out the most obvious sources of the peak. It is essential to have a robust HPLC method that can separate all known components of the reaction mixture.[4][8]

-

Action: Analyze the sample using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS/MS). Obtain the mass spectrum of the unknown peak.

-

Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the unknown compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass, allowing you to determine the elemental composition and propose a molecular formula with high confidence.[9] The fragmentation pattern (MS/MS) can provide further structural clues.[6][7]

-

Action: Subject your pure Zonisamide sample to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) according to ICH guidelines.[1][2] Analyze the stressed samples by HPLC.

-

Rationale: If the unknown peak appears or increases in the stressed samples, it is likely a degradation product.[3] Zonisamide has been shown to be susceptible to degradation under acidic and alkaline conditions.[3]

-

Action: If the impurity is present at a significant level (typically >0.1%), isolate it using preparative HPLC.[9] Characterize the isolated impurity using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques).

-

Rationale: NMR spectroscopy is the most definitive technique for elucidating the complete chemical structure of an unknown compound.[10] It provides detailed information about the connectivity of atoms within the molecule.[9][11][12]

Impurity Identification Workflow

Caption: A workflow for systematic impurity identification.

Potential Impurities in Zonisamide Synthesis

The following table summarizes some of the potential process-related impurities that have been identified in the synthesis of Zonisamide.[4][5]

| Impurity Name | Structure | Potential Origin |

| 4-Hydroxycoumarin |

ngcontent-ng-c1352109670="" class="ng-star-inserted"> | Starting Material |

| 1,2-Benzisoxazole-3-acetic acid | Intermediate | |

| Sodium 1,2-benzisoxazole-3-methanesulfonate | Intermediate/Side-product[13] | |

| 2-Hydroxyacetophenone oxime | Side-product | |

| Zonisamide Related Compound A | 1,2-benzisoxazole-3-methanesulfonic acid sodium salt | Precursor/Degradation Product[13][14] |

| N-methyl Zonisamide | N-methyl-1,2-benzisoxazole-3-methanesulfonamide | Related Substance/By-product[14][15] |

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol is adapted from a validated, stability-indicating HPLC method for the simultaneous determination of Zonisamide and its related substances.[4][5]

-

Chromatographic System:

-

Column: Waters Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent

-

Mobile Phase A: 0.02M Potassium dihydrogen phosphate buffer

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient can be optimized, for example, starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B over 45 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 285 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Procedure:

-

Prepare the mobile phases and degas them.

-

Prepare a standard solution of Zonisamide and any available impurity standards in water or a suitable solvent.

-

Prepare your sample solution by dissolving a known amount of your reaction mixture or final product in the same solvent.

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the standard solutions to determine their retention times.

-

Inject the sample solution and record the chromatogram.

-

Identify and quantify the impurities by comparing their retention times and peak areas with those of the standards.

-

Protocol 2: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies as per ICH guidelines.

-

Acid Hydrolysis:

-

Dissolve the Zonisamide sample in 0.1 M HCl.

-

Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours).

-

Cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the Zonisamide sample in 0.1 M NaOH.

-

Keep the solution at room temperature or heat gently for a specified period.

-

Cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the Zonisamide sample in a solution of 3-30% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period.

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid Zonisamide sample in a hot air oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).

-

Dissolve the sample in the mobile phase and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the Zonisamide sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the samples by HPLC.

-

Impurity Formation Pathway

Caption: General pathways for impurity formation.

References

-

Vijayakumar, E., Dhore, D., & Kumar, M. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526. [Link]

-

European Medicines Agency. (2005). Zonegran, INN-Zonisamide. [Link]

-

Jiladia, T., et al. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. [Link]

-

Jiladia, T., et al. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. PubMed. [Link]

-

ResearchGate. Result of forced degradation studies of ZONI. [Link]

-

Maryam, H., Alipour, E., & Arezou, F. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(3), 317-321. [Link]

-

Pharmaffiliates. Zonisamide-impurities. [Link]

-

Patel, M. J., et al. (2018). Development and Stability Indicating Studies of Zonisamide by RP-HPLC Method in Capsule Dosage Form. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

-

Allmpus. Zonisamide N-Methyl Impurity (USP). [Link]

-